molecular formula C9H8N2O2 B2406357 (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 73217-37-5

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B2406357
CAS No.: 73217-37-5
M. Wt: 176.175
InChI Key: BOEQMFXGWDOSMJ-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with an appropriate nitrile oxide precursor under cyclization conditions. For example, the treatment of benzohydrazide with a nitrile oxide generated in situ from a nitrile and an oxidizing agent can yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methanol moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-phenyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQMFXGWDOSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-37-5
Record name (5-phenyl-1,2,4-oxadiazol-3-yl)methanol
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